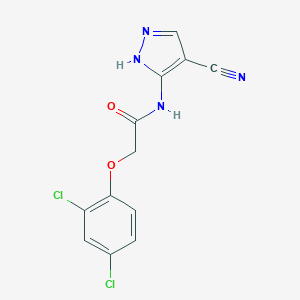
N-(4-cyano-1H-pyrazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-cyano-1H-pyrazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide, commonly known as CPAA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CPAA is a synthetic compound that can be synthesized using different methods, and its mechanism of action is still being studied.
Wirkmechanismus
The mechanism of action of CPAA is still being studied. However, it has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). COX-2 is an enzyme that plays a role in inflammation, while AChE is an enzyme that plays a role in the breakdown of acetylcholine, a neurotransmitter that is involved in memory and learning.
Biochemische Und Physiologische Effekte
CPAA has been shown to have various biochemical and physiological effects. In vitro studies have shown that CPAA can inhibit the growth of cancer cells and reduce inflammation. It has also been shown to inhibit the activity of AChE, which could potentially lead to improved memory and learning. In vivo studies have shown that CPAA can reduce tumor growth in mice and reduce inflammation in rats.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CPAA in lab experiments is its relatively simple synthesis method. CPAA is also stable under normal laboratory conditions, which makes it easy to handle. However, one limitation of using CPAA is its limited solubility in water, which can make it difficult to use in certain experiments. CPAA is also a relatively new compound, and more research is needed to fully understand its properties and potential applications.
Zukünftige Richtungen
There are several future directions for research on CPAA. One area of interest is the development of CPAA as a potential drug candidate for the treatment of Alzheimer's disease. Another area of interest is the optimization of CPAA as a herbicide, which could potentially lead to the development of more effective and environmentally friendly weed control methods. Further studies are also needed to fully understand the mechanism of action of CPAA and its potential applications in other fields, such as environmental science.
Synthesemethoden
CPAA can be synthesized using different methods, including the reaction between 2,4-dichlorophenoxyacetic acid and 4-cyano-1H-pyrazole in the presence of a base. Another method involves the reaction between 2,4-dichlorophenoxyacetic acid and 4-amino-1H-pyrazole, followed by the reaction with acetic anhydride and cyanogen bromide. The synthesis of CPAA is relatively simple and can be done using standard laboratory equipment.
Wissenschaftliche Forschungsanwendungen
CPAA has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and environmental science. In medicinal chemistry, CPAA has been shown to have antitumor and anti-inflammatory properties. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease. In agriculture, CPAA has been studied for its herbicidal properties, and it has been shown to be effective against various weed species. In environmental science, CPAA has been studied for its potential use as a water treatment agent.
Eigenschaften
Produktname |
N-(4-cyano-1H-pyrazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide |
|---|---|
Molekularformel |
C12H8Cl2N4O2 |
Molekulargewicht |
311.12 g/mol |
IUPAC-Name |
N-(4-cyano-1H-pyrazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide |
InChI |
InChI=1S/C12H8Cl2N4O2/c13-8-1-2-10(9(14)3-8)20-6-11(19)17-12-7(4-15)5-16-18-12/h1-3,5H,6H2,(H2,16,17,18,19) |
InChI-Schlüssel |
KUSBFIUOPIWWKU-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NC2=C(C=NN2)C#N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NC2=C(C=NN2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



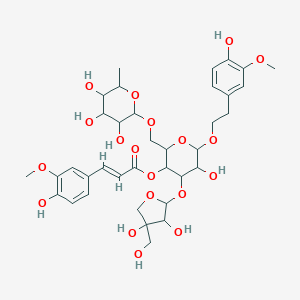

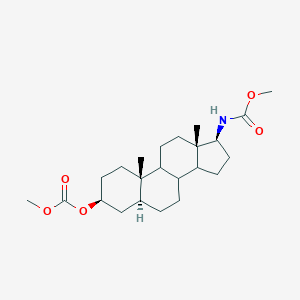
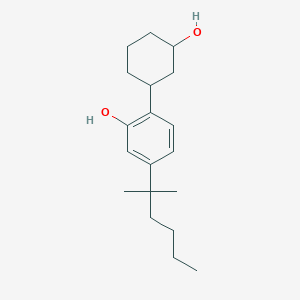
![3-[(4Z,15Z)-8,13,17-tris(2-carboxyethyl)-2,7,18-tris(carboxymethyl)-1,2,5,7,10,11,12,17-octamethyl-3,10,18,19,21,24-hexahydrocorrin-3-yl]propanoic acid](/img/structure/B235941.png)

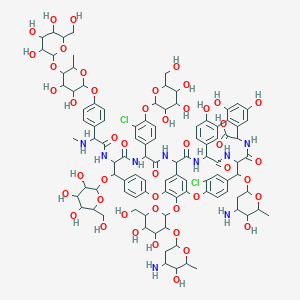
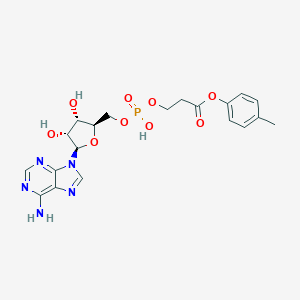
![N-{2-methoxy-4-[(phenylsulfonyl)amino]phenyl}acetamide](/img/structure/B235959.png)

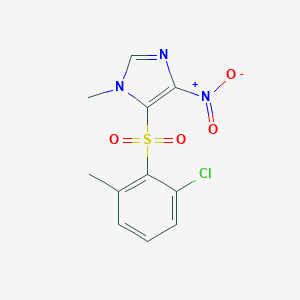
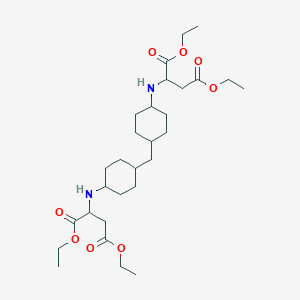
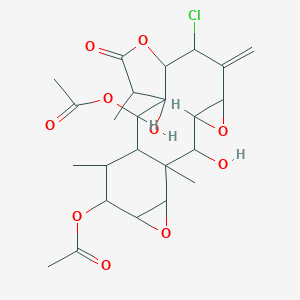
![2-[2-Amino-3,4-dihydroxy-5-(hydroxymethyl)cyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B236036.png)